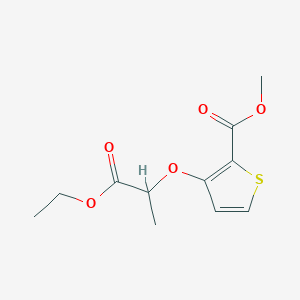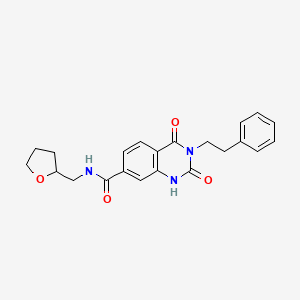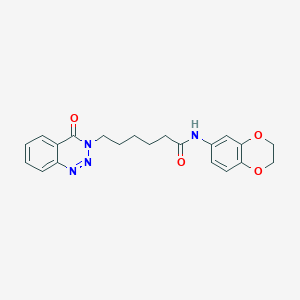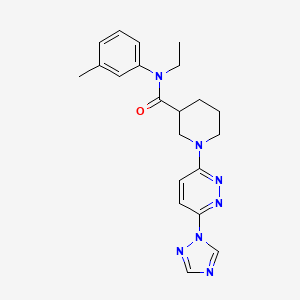
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-ethyl-N-(m-tolyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-ethyl-N-(m-tolyl)piperidine-3-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of complex molecules like 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-ethyl-N-(m-tolyl)piperidine-3-carboxamide likely involves multiple steps, including the formation of heterocyclic rings, amide bond formation, and selective functionalization of aromatic systems. For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride described in paper involves acylation, deprotection, and salt formation. This process could be analogous to the steps required for synthesizing the compound of interest, particularly in the formation of the piperidine-carboxamide moiety.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, such as triazole, pyridazine, and piperidine, which are known to contribute to the binding affinity and selectivity of small molecules to biological targets. The triazine ring, as mentioned in paper , is critical for potency and selectivity in the context of enzyme inhibition. This suggests that the triazole and pyridazine components of the compound could play a significant role in its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and potential metabolism of the compound would likely include amide bond formation and cleavage, as well as electrophilic and nucleophilic aromatic substitution. The presence of an electron-donating group on the benzene ring, as seen in the imidazo[1,2-a]pyridine-3-carboxamide derivatives in paper , can influence the reactivity of the compound and its interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, stability, and lipophilicity, are crucial for its pharmacokinetic profile. The substitution patterns on the aromatic rings, as well as the presence of heteroatoms, can significantly affect these properties. For instance, the phenyl group substitution in paper was important for reducing clearance and improving oral exposure, which could be relevant for the compound when considering its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Gyoten et al. (2003) highlights the synthesis of compounds with a similar structure to the queried compound, focusing on their antihistaminic activity and inhibitory effect on eosinophil infiltration. The research demonstrates the compound's dual functionality in exhibiting antihistaminic activity alongside an inhibitory effect on eosinophil chemotaxis, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antidiabetic Potential
- Bindu et al. (2019) investigated a series of triazolo-pyridazine-6-yl-substituted piperazines for their anti-diabetic properties, evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. The findings suggest that derivatives of the compound may hold promise as anti-diabetic medications, showing significant DPP-4 inhibition and insulinotropic activity (Bindu et al., 2019).
Molecular Docking and Screening
- Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, including structures related to the queried compound, and subjected them to molecular docking screenings. The compounds displayed moderate to good binding energies, indicating their potential for further exploration in drug development, particularly for antimicrobial and antioxidant activities (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-27(18-8-4-6-16(2)12-18)21(29)17-7-5-11-26(13-17)19-9-10-20(25-24-19)28-15-22-14-23-28/h4,6,8-10,12,14-15,17H,3,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHHEBCFJKBZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-ethyl-N-(m-tolyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

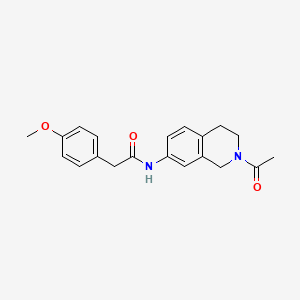

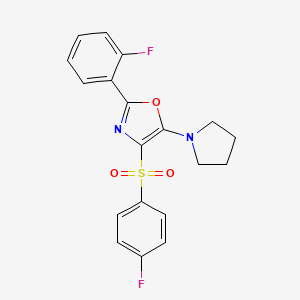
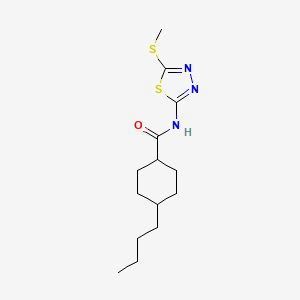
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)
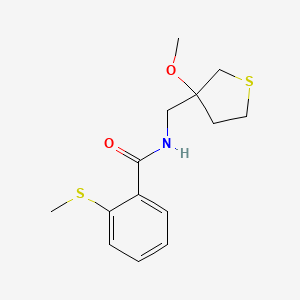
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)

